molecular formula C23H19N5O3S2 B3507763 N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide

N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide

Cat. No. B3507763
M. Wt: 477.6 g/mol
InChI Key: AAIFTYZQORXNOX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenothiazine, a triazole, and a furamide. Phenothiazine is a tricyclic compound that is often used in the synthesis of pharmaceuticals, particularly antipsychotic drugs . Triazoles are another class of compounds that have various applications in medicine, including antifungal, antibacterial, and anticancer activities . Furamide is a functional group derived from furoic acid, a compound found in various plants .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the phenothiazine and triazole rings. The phenothiazine could be synthesized through a reaction known as the Bernthsen synthesis . The triazole ring could be synthesized through a [3+2] cycloaddition known as the Huisgen cycloaddition . The furamide group could be added in a later step through a reaction with furoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The phenothiazine and triazole rings would likely contribute to the rigidity of the molecule, while the furamide group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the phenothiazine ring could undergo electrophilic aromatic substitution or oxidation . The triazole ring could potentially participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Some potential properties could include a high melting point due to the presence of multiple rings, and solubility in organic solvents due to the presence of the phenothiazine and triazole rings .

Future Directions

Future research on this compound could involve studying its potential applications in medicine, particularly as an antipsychotic or antimicrobial agent. Additionally, studies could be conducted to determine its physical and chemical properties, and to optimize its synthesis .

properties

IUPAC Name

N-[[4-methyl-5-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c1-27-20(13-24-22(30)17-9-6-12-31-17)25-26-23(27)32-14-21(29)28-15-7-2-4-10-18(15)33-19-11-5-3-8-16(19)28/h2-12H,13-14H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIFTYZQORXNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)CNC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide
Reactant of Route 2
N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide
Reactant of Route 3
N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide
Reactant of Route 4
N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide
Reactant of Route 5
N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide

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